molecular formula C15H22Cl2N2O2 B3941132 N-(2-chlorophenyl)-3-(2,6-dimethylmorpholin-4-yl)propanamide;hydrochloride

N-(2-chlorophenyl)-3-(2,6-dimethylmorpholin-4-yl)propanamide;hydrochloride

Cat. No.: B3941132
M. Wt: 333.2 g/mol
InChI Key: WEDQPZPVZAHQIW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2-chlorophenyl)-3-(2,6-dimethylmorpholin-4-yl)propanamide;hydrochloride is a synthetic compound that belongs to the class of amides This compound is characterized by the presence of a chlorophenyl group, a dimethylmorpholine ring, and a propanamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-chlorophenyl)-3-(2,6-dimethylmorpholin-4-yl)propanamide;hydrochloride typically involves the following steps:

    Formation of the Chlorophenyl Intermediate: The starting material, 2-chlorophenylamine, is reacted with a suitable acylating agent to form the 2-chlorophenyl intermediate.

    Introduction of the Morpholine Ring: The intermediate is then reacted with 2,6-dimethylmorpholine under specific conditions to introduce the morpholine ring.

    Formation of the Propanamide Moiety: The final step involves the reaction of the intermediate with a propanoyl chloride to form the propanamide moiety.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include:

    Batch or Continuous Flow Reactors: To control the reaction parameters such as temperature, pressure, and reaction time.

    Purification Techniques: Such as crystallization, distillation, or chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

N-(2-chlorophenyl)-3-(2,6-dimethylmorpholin-4-yl)propanamide;hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions depending on the reagents and conditions used.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenating agents like thionyl chloride or nucleophiles like sodium methoxide.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of halogenated derivatives or substituted amides.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-(2-chlorophenyl)-3-(2,6-dimethylmorpholin-4-yl)propanamide;hydrochloride involves its interaction with specific molecular targets and pathways. The compound may:

    Bind to Receptors: Interact with specific receptors or enzymes to modulate their activity.

    Inhibit Enzymes: Act as an inhibitor of certain enzymes involved in metabolic pathways.

    Alter Cellular Processes: Affect cellular processes such as signal transduction, gene expression, or protein synthesis.

Comparison with Similar Compounds

Similar Compounds

  • N-(2-chlorophenyl)-3-(2,6-dimethylmorpholin-4-yl)propanamide
  • N-(2-chlorophenyl)-3-(2,6-dimethylmorpholin-4-yl)butanamide
  • N-(2-chlorophenyl)-3-(2,6-dimethylmorpholin-4-yl)pentanamide

Uniqueness

N-(2-chlorophenyl)-3-(2,6-dimethylmorpholin-4-yl)propanamide;hydrochloride is unique due to its specific chemical structure, which imparts distinct physical and chemical properties. The presence of the hydrochloride group may enhance its solubility and stability, making it suitable for various applications.

Properties

IUPAC Name

N-(2-chlorophenyl)-3-(2,6-dimethylmorpholin-4-yl)propanamide;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21ClN2O2.ClH/c1-11-9-18(10-12(2)20-11)8-7-15(19)17-14-6-4-3-5-13(14)16;/h3-6,11-12H,7-10H2,1-2H3,(H,17,19);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WEDQPZPVZAHQIW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CN(CC(O1)C)CCC(=O)NC2=CC=CC=C2Cl.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H22Cl2N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

333.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(2-chlorophenyl)-3-(2,6-dimethylmorpholin-4-yl)propanamide;hydrochloride
Reactant of Route 2
Reactant of Route 2
N-(2-chlorophenyl)-3-(2,6-dimethylmorpholin-4-yl)propanamide;hydrochloride
Reactant of Route 3
Reactant of Route 3
N-(2-chlorophenyl)-3-(2,6-dimethylmorpholin-4-yl)propanamide;hydrochloride
Reactant of Route 4
Reactant of Route 4
Reactant of Route 4
N-(2-chlorophenyl)-3-(2,6-dimethylmorpholin-4-yl)propanamide;hydrochloride
Reactant of Route 5
Reactant of Route 5
Reactant of Route 5
N-(2-chlorophenyl)-3-(2,6-dimethylmorpholin-4-yl)propanamide;hydrochloride
Reactant of Route 6
Reactant of Route 6
N-(2-chlorophenyl)-3-(2,6-dimethylmorpholin-4-yl)propanamide;hydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.